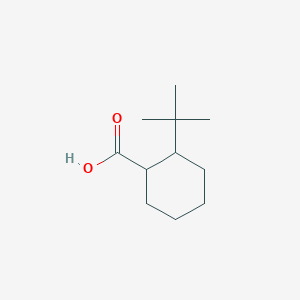![molecular formula C14H14N4O3S B2506965 N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide CAS No. 1252320-86-7](/img/structure/B2506965.png)
N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reagent: Methanesulfonyl chloride
Condition: Base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane)
Step 3: Cyclopropyl Group Addition
Reagent: Cyclopropylamine
Condition: Heating with a coupling agent (e.g., EDC)
Step 4: Cyanomethyl Group Addition
Reagent: Cyanomethyl bromide
Condition: Base (e.g., potassium carbonate)
Industrial Production Methods
The industrial production of this compound follows the same synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis equipment are commonly employed to ensure consistency and efficiency.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide typically involves the cyclization of appropriately substituted precursors under controlled conditions. The initial steps often include the formation of the imidazo[1,5-a]pyridine core, followed by subsequent functional group modifications to introduce the cyano and cyclopropyl groups.
Step 1: Formation of Imidazo[1,5-a]pyridine Core
Starting material: 2-aminopyridine
Reagent: Ethyl cyanoacetate
Condition: Heating in the presence of a base (e.g., sodium hydride)
化学反应分析
Types of Reactions
N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide undergoes various chemical reactions due to its diverse functional groups. The primary types of reactions include:
Oxidation: Commonly performed using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reactive site.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane
Reduction: NaBH₄ in ethanol
Nucleophilic Substitution: Potassium carbonate in DMF
Major Products Formed
Oxidation Product: N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonyl-4-oxoimidazo[1,5-a]pyridine-1-carboxamide
Reduction Product: N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridin-1-ylmethanol
Substitution Product: Various substituted analogs depending on the reagent used
科学研究应用
N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide has been explored in multiple fields:
Chemistry: Utilized as a precursor for complex molecule synthesis due to its reactivity.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the development of specialty chemicals and advanced materials.
作用机制
The compound exerts its effects through interactions with various molecular targets, primarily enzymes and receptors. The mechanism often involves the inhibition or activation of specific pathways, leading to altered cellular responses.
Molecular Targets: Kinases, proteases, and G-protein coupled receptors (GPCRs)
Pathways Involved: Apoptosis, signal transduction, and metabolic regulation
相似化合物的比较
When compared to similar compounds, N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide stands out due to its unique structural features and versatile reactivity.
Similar Compounds
N-(cyanomethyl)-N-cyclopropylimidazo[1,2-a]pyridine-1-carboxamide
N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide
N-(cyanomethyl)-N-methyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide
Each of these compounds shares functional groups or structural motifs but differs in specific chemical properties and reactivities, making this compound a distinctive entity in its class.
Hope that sheds light on this fascinating compound!
属性
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3-methylsulfonylimidazo[1,5-a]pyridine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-22(20,21)14-16-12(11-4-2-3-8-18(11)14)13(19)17(9-7-15)10-5-6-10/h2-4,8,10H,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITNTYDNAYSTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=C2N1C=CC=C2)C(=O)N(CC#N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2506887.png)
![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2506888.png)
![2-(4-fluorophenyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2506889.png)

![N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)cyclopropanecarboxamide](/img/structure/B2506892.png)
![(E)-[1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]propylidene](methoxy)amine](/img/structure/B2506893.png)
![4-[(3-Bromophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2506894.png)
![2-(allylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2506896.png)
![6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2506898.png)
![4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2506899.png)

![2-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cycloheptan-1-one hydrochloride](/img/structure/B2506902.png)

